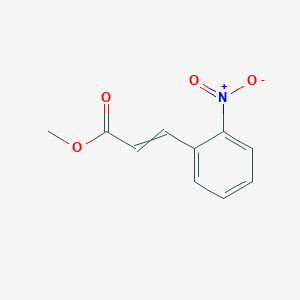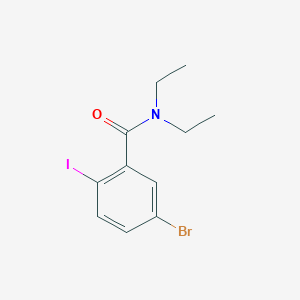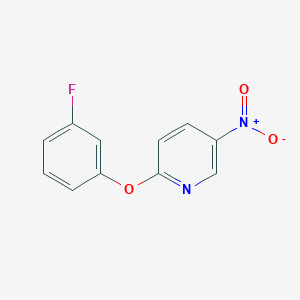
2-(2-Iodophenoxy)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodophenoxy)-1-morpholinoethanone is a chemical compound characterized by its unique structure, which includes an iodophenoxy group attached to a morpholinoethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenoxy)-1-morpholinoethanone typically involves the reaction of 2-iodophenol with morpholinone derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where 2-iodophenol reacts with morpholinone in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed annulations has also been reported as an efficient method for synthesizing this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Iodophenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The iodine atom in the compound can be oxidized to form iodine-containing byproducts.
Reduction: Reduction reactions can be performed to convert the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as alkyl halides and aryl halides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing byproducts, such as iodates and iodides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted phenol derivatives and morpholinoethanone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound's derivatives are being studied for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-Iodophenoxy)-1-morpholinoethanone exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenoxy group can act as a ligand, binding to receptors or enzymes, while the morpholinoethanone moiety can influence the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(2-Iodophenoxy)-1-morpholinoethanone is similar to other iodophenoxy derivatives and morpholinoethanone derivatives. its unique combination of functional groups sets it apart from other compounds in terms of reactivity and biological activity. Some similar compounds include:
2-Iodophenoxyethanol: A related compound with a similar structure but lacking the morpholinoethanone group.
Morpholinone derivatives: Compounds containing the morpholinoethanone moiety but without the iodophenoxy group.
Propriétés
IUPAC Name |
2-(2-iodophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFHVQKNDWPZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(3-chlorobenzoyl)amino]propanoate](/img/structure/B7857266.png)













